N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide
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Overview
Description
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide: is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl group, a tert-butyl-substituted hydroxyphenyl group, and a methylisovalinamide moiety, making it a complex and intriguing molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is then coupled with N-cyclopentyl-N~2~-methylisovalinamide under specific reaction conditions. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are commonly used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br~2~) or chlorine (Cl~2~) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized as an additive in polymer stabilization and other industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide involves its interaction with molecular targets such as free radicals and reactive oxygen species (ROS). The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby exerting its antioxidant effects. Additionally, the compound may interact with specific enzymes and signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- N,N’- (hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the methylisovalinamide moiety differentiates it from other similar compounds, potentially enhancing its stability and reactivity in various applications.
Properties
Molecular Formula |
C28H46N2O3 |
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Molecular Weight |
458.7 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-methylamino]-2-methylbutanamide |
InChI |
InChI=1S/C28H46N2O3/c1-10-28(8,25(33)29-20-13-11-12-14-20)30(9)23(31)16-15-19-17-21(26(2,3)4)24(32)22(18-19)27(5,6)7/h17-18,20,32H,10-16H2,1-9H3,(H,29,33) |
InChI Key |
IKLAUMUTXLEEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C)C(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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